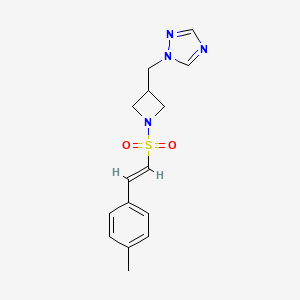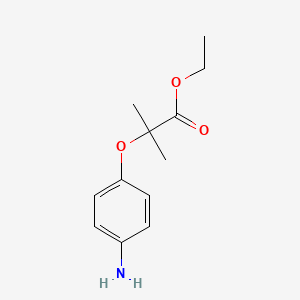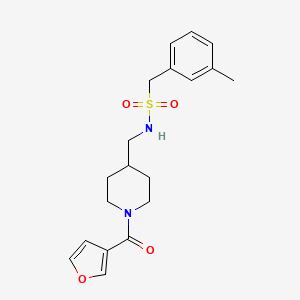
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, also known as CDAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized derivatives similar to the compound of interest, evaluating their effectiveness against various bacterial and fungal strains. For example, Patel and Barat (2010) synthesized a series of compounds, including pyrazolyl quinazolin-4(3H) ones, which exhibited promising results against S. aureus, B. subtilis, E. coli, A. niger, and C. albicans due to their antimicrobial properties Patel & Barat, 2010. Another study by Abass et al. (2013) explored the synthesis of new 3-heterocyclic quinolinones, demonstrating the versatility of quinolinone derivatives in generating compounds with potential biological activities Abass, Hassanien, & Atta-Allah, 2013.
Synthesis and Characterization
Research has focused on the synthesis methodologies and characterization of quinolinone derivatives. Grigory A. Kim et al. (2018) studied the synthesis of (E)-2-(hydroxystyryl)-3-phenylquinazolin-4(3H)-ones, highlighting the impact of substituents on luminescence intensity and dual emission, indicating the compound's potential in material science applications Kim et al., 2018.
Material Science and Photophysical Properties
The photophysical properties of quinolinone derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs). Yanping Huo et al. (2015) synthesized novel 8-hydroxyquinoline metallic derivatives, demonstrating strong fluorescence and potential for yellow OLED applications Huo et al., 2015.
Propiedades
IUPAC Name |
6-chloro-3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3NO2/c25-16-9-10-20-18(12-16)22(15-4-2-1-3-5-15)23(24(30)28-20)21(29)11-7-14-6-8-17(26)13-19(14)27/h1-13H,(H,28,30)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJLBKKWTUUCU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)

![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)



![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)